methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;sulfuric acid
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Overview
Description
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate; sulfuric acid is a compound that combines the properties of a triazole derivative and sulfuric acid The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst and heating to facilitate the esterification process. The general reaction conditions include:
Starting Material: 5-amino-1,2,4-triazole-3-carboxylic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Elevated temperature to promote esterification
Industrial Production Methods
In an industrial setting, the production of methyl 3-amino-1H-1,2,4-triazole-5-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Substitution: The amino group on the triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including nucleoside analogues.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing the active triazole derivative, which can then exert its effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate is unique due to its combination of a triazole ring with an ester group, which provides distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C4H8N4O6S |
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Molecular Weight |
240.20 g/mol |
IUPAC Name |
methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;sulfuric acid |
InChI |
InChI=1S/C4H6N4O2.H2O4S/c1-10-3(9)2-6-4(5)8-7-2;1-5(2,3)4/h1H3,(H3,5,6,7,8);(H2,1,2,3,4) |
InChI Key |
WBMNWNUTFACLSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)N.OS(=O)(=O)O |
Origin of Product |
United States |
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